![molecular formula C23H25N3OS B2531102 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea CAS No. 898452-51-2](/img/structure/B2531102.png)
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea
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Description
Research into the compound "1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea" has revealed its significance in the field of medicinal chemistry. Tetrahydroisoquinoline derivatives, which are structurally related to this compound, have been identified as selective antagonists of the TRPM8 channel receptor. These compounds have shown potential as antiprostate cancer agents due to their ability to inhibit the growth of LNCaP prostate cancer cells while not affecting non-tumor prostate cells .
Synthesis Analysis
The synthesis of related isoquinoline urea derivatives has been achieved through a novel three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride. This method produces 1-(4-haloisoquinolin-1-yl)ureas in good yields under mild conditions. Furthermore, a palladium-catalyzed Suzuki-Miyaura coupling reaction can be employed to diversify the 1-(isoquinolin-1-yl)ureas .
Molecular Structure Analysis
Isoquinoline urea/thiourea derivatives have been synthesized and their molecular structures analyzed. The inhibitory effects of these compounds on the tyrosinase enzyme have been evaluated, with certain derivatives showing competitive inhibition. The molecular structure analysis, including HOMO-LUMO energy levels, has been performed using Gaussian software to better understand the electronic properties of these compounds .
Chemical Reactions Analysis
The use of urea/thiourea as an ammonia surrogate has been explored in the synthesis of quinazolin-4(3H)-ones and their dihydro derivatives. This catalyst-free synthesis involves the reaction of isatoic anhydride and aryl aldehydes in the presence of urea or thiourea in ethanol. The nature of the carbonyl compounds employed dictates whether the quinazolin-4(3H)-one or its dihydro derivative is produced .
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds suggest that these derivatives are likely to have significant biological activity and could be soluble in organic solvents. The presence of electron-withdrawing substituents and aryl groups in the isoquinoline derivatives has been associated with higher activities, which could also be relevant for the compound .
Scientific Research Applications
Enzyme Inhibition
Research on compounds structurally similar to 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea has shown potential applications in enzyme inhibition. For instance, compounds with urea or thiourea moieties have been explored for their antiacetylcholinesterase activity. These inhibitors are significant in treating diseases like Alzheimer's by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition Vidaluc et al., 1995.
Metal Complexation for Environmental and Therapeutic Uses
Quinoline and isoquinoline derivatives have demonstrated the ability to form complexes with metals, which is crucial for the separation of actinides from nuclear waste or in the development of therapeutic agents. A study by Xiao et al. (2015) showed that certain ligands with hard-soft donor atoms could efficiently separate actinides and lanthanides, highlighting their potential in managing nuclear waste and in therapeutic applications Xiao et al., 2015.
Novel Pharmaceuticals Synthesis
The structural flexibility of compounds related to this compound allows for the synthesis of a wide range of pharmaceuticals. For example, modifications to the isoquinoline core have led to the creation of novel dopamine agonists, which could be used to treat disorders such as depression and Parkinson's disease Jacob et al., 1981. Additionally, the incorporation of urea and thiourea groups into pharmaceutical structures has been explored for tyrosinase inhibition, which is relevant in treatments for conditions like hyperpigmentation Genc et al., 2014.
properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-17-6-4-9-20(14-17)25-23(27)24-15-21(22-10-5-13-28-22)26-12-11-18-7-2-3-8-19(18)16-26/h2-10,13-14,21H,11-12,15-16H2,1H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXORFMYRJPHIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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